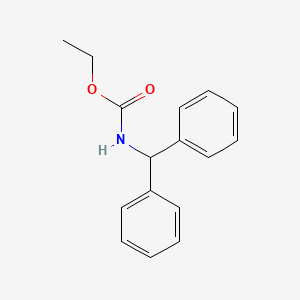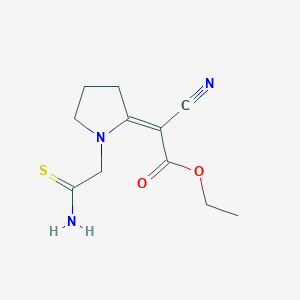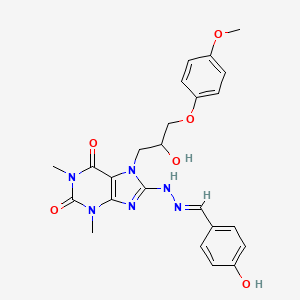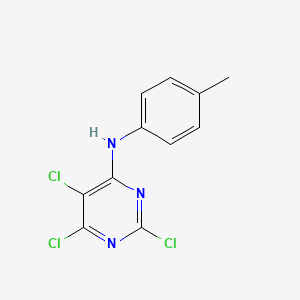
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H21FN2O5.
Méthodes De Préparation
The synthesis of 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate involves multiple steps. One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxyphenyl 4-methoxybenzoate under specific conditions to yield the final product .
Analyse Des Réactions Chimiques
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mécanisme D'action
The mechanism of action of 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound’s fluorobenzoyl group is known to interact with various enzymes, potentially inhibiting their activity. The methoxy groups enhance the compound’s solubility and facilitate its interaction with biological membranes . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate include:
2-Ethoxy-4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has an ethoxy group instead of a methoxy group, which may alter its chemical properties and reactivity.
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has additional methoxy groups, potentially enhancing its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
765909-50-0 |
|---|---|
Formule moléculaire |
C23H19FN2O5 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19FN2O5/c1-29-17-10-8-16(9-11-17)23(28)31-20-12-7-15(13-21(20)30-2)14-25-26-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+ |
Clé InChI |
OHPWJYHNJVHLJM-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3F)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)




![5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081940.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)



![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
